(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid
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Overview
Description
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid is an organic compound that features a pyridine ring and a thiazole ring connected through an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid typically involves the condensation of 2-aminopyridine with α-haloketones to form the thiazole ring, followed by the introduction of the acetic acid group. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions .
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridin-4-yl-thiazol-4-yl)-1H-indole: This compound features a similar thiazole and pyridine structure but with an indole moiety.
Ethyl 2-(2-(pyridin-4-yl)thiazol-4-yl)acetate: This ester derivative shares the core structure but with an ethyl ester group instead of the acetic acid moiety.
Uniqueness
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid is unique due to its specific combination of the pyridine and thiazole rings with an acetic acid group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)5-8-6-15-10(12-8)7-1-3-11-4-2-7/h1-4,6H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZMTUMYAYZFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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